N-2-Hexyl-N-methylpropargylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

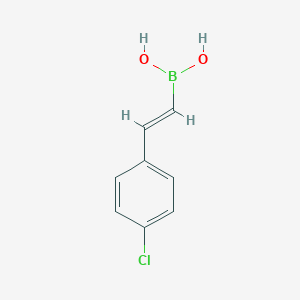

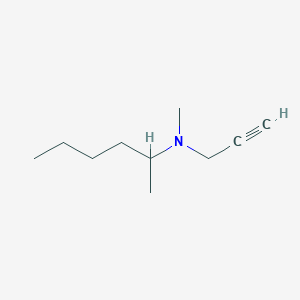

N-2-Hexyl-N-methylpropargylamine, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPA belongs to the family of monoamine oxidase inhibitors (MAOIs) and has been found to possess unique biochemical and physiological effects.

Applications De Recherche Scientifique

N-2-Hexyl-N-methylpropargylamine has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been found to inhibit the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, this compound can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.

In addition, this compound has been studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to enhance the anticancer effects of other chemotherapeutic agents.

Mécanisme D'action

N-2-Hexyl-N-methylpropargylamine works by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, this compound can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.

Biochemical and Physiological Effects:

This compound has been found to possess unique biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance memory retention, and reduce anxiety-like behavior. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-2-Hexyl-N-methylpropargylamine in lab experiments is its ability to inhibit the activity of MAO enzymes, which can increase the levels of neurotransmitters in the brain. This can be beneficial for studying the effects of neurotransmitters on behavior and cognition. However, this compound has been found to have some limitations in lab experiments, such as its potential toxicity and the need for careful dosing.

Orientations Futures

There are several future directions for research on N-2-Hexyl-N-methylpropargylamine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can increase the levels of BDNF, which plays a key role in neuronal survival and neuroplasticity. Another area of interest is the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Studies have shown that this compound can enhance the anticancer effects of other chemotherapeutic agents. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess unique biochemical and physiological effects and has been studied for its potential applications in neuroscience and cancer research. Further research is needed to explore the full potential of this compound in these and other areas.

Méthodes De Synthèse

N-2-Hexyl-N-methylpropargylamine can be synthesized by the reaction of 2-hexyne with methylamine in the presence of copper(I) iodide. The reaction takes place at room temperature and yields this compound as the primary product. The purity of this compound can be improved by recrystallization from ethanol.

Propriétés

Numéro CAS |

143347-04-0 |

|---|---|

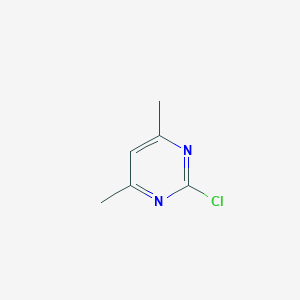

Formule moléculaire |

C10H19N |

Poids moléculaire |

153.26 g/mol |

Nom IUPAC |

N-methyl-N-prop-2-ynylhexan-2-amine |

InChI |

InChI=1S/C10H19N/c1-5-7-8-10(3)11(4)9-6-2/h2,10H,5,7-9H2,1,3-4H3 |

Clé InChI |

OPNHJZDMXLCVAV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)N(C)CC#C |

SMILES canonique |

CCCCC(C)N(C)CC#C |

Numéros CAS associés |

143347-20-0 (hydrochloride) |

Synonymes |

2-HxMP N-(2-hexyl)-N-(methyl)propargylamine N-2-hexyl-N-methylpropargylamine N-2-hexyl-N-methylpropargylamine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)